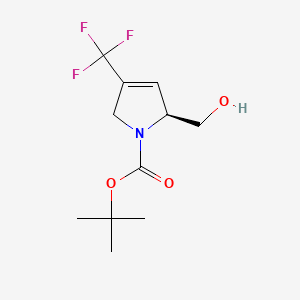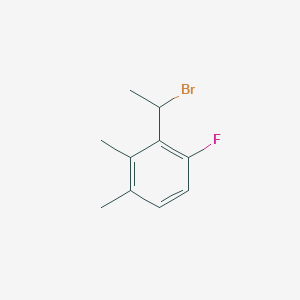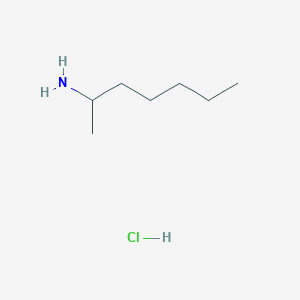
Heptan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amino group is attached to the second carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Heptan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with ammonia or an amine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an organic solvent like diethyl ether, followed by acidification with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptan-2-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions
Heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or acid anhydrides are used in the presence of a base such as pyridine
Major Products Formed
Oxidation: Nitrosoheptane or nitroheptane.
Reduction: Secondary or tertiary heptan-2-amines.
Substitution: Heptan-2-amide or other substituted derivatives
科学的研究の応用
Heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter or neuromodulator.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
作用機序
The mechanism of action of heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity .
類似化合物との比較
Similar Compounds
Mecamylamine hydrochloride: A similar compound with a bicyclic structure, used as an antihypertensive agent.
Tuaminoheptane: Another related compound, known for its vasoconstrictive properties .
Uniqueness
Heptan-2-amine hydrochloride is unique due to its specific structure and the position of the amino group on the second carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
6159-35-9 |
|---|---|
分子式 |
C7H18ClN |
分子量 |
151.68 g/mol |
IUPAC名 |
heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
InChIキー |
JOPQZCZKKFHRNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)N.Cl |
関連するCAS |
123-82-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)
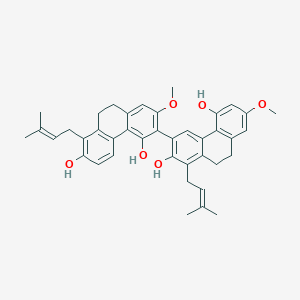
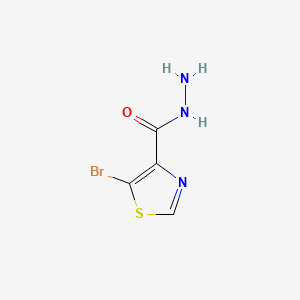
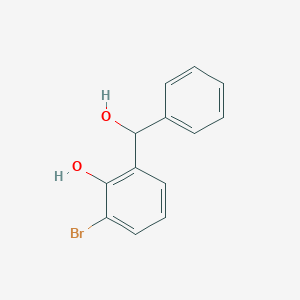
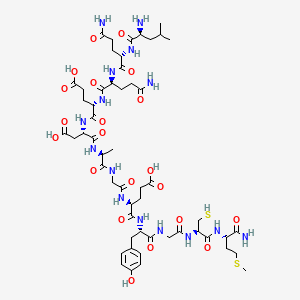
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
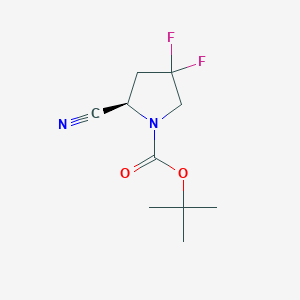
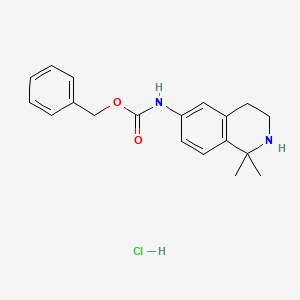
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
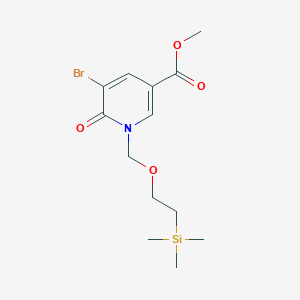
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
